Tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate
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Description
Tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.326. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of related bicyclic and tricyclic compounds involves complex reactions to achieve specific molecular structures. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized through an intramolecular lactonization reaction, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure confirmed via X-ray diffraction analysis. This compound exhibits a bicyclo[2.2.2]octane structure, incorporating a lactone moiety and a piperidine ring, with diastereomers present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Synthesis of Piperidine Derivatives
The intramolecular nucleophilic opening of the oxirane ring in related compounds, such as tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, leads to the formation of derivatives with potential biological activities. These synthetic routes involve reactions with potassium hydroxide and subsequent treatments to yield N-substituted derivatives (Moskalenko & Boev, 2014).
Chemoenzymatic Preparations
Chemoenzymatic preparations have been explored for creating enantiopure derivatives, such as homoadamantyl β-amino acid and β-lactam derivatives, showcasing the versatility of these compounds in synthesizing complex molecules with high enantiomeric excess, highlighting their potential in medicinal chemistry and drug development (Gyarmati et al., 2004).
Conjugate Addition Reactions
Conjugate addition reactions have facilitated the synthesis of tricyclic carbapenem derivatives, demonstrating the utility of related compounds in creating molecules with antibacterial properties. The synthesis involves a series of complex reactions starting from specific chirons to yield compounds with potent activity against gram-positive and gram-negative bacteria (Mori et al., 2000).
Innovative Synthesis Routes
Innovative synthesis routes have been developed for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, illustrating significant improvements in yield and efficiency over traditional methods. These advancements highlight the potential for large-scale production and application in various fields, including pharmaceutical synthesis (Maton et al., 2010).
Properties
IUPAC Name |
tert-butyl (1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.02,6.08,10]undecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-5-9-7-4-8(10(9)6-15)12-11(7)17-12/h7-12H,4-6H2,1-3H3/t7-,8+,9-,10+,11+,12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQISHJFYDPYIS-SQJYRNMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C4C3O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]3C[C@@H]([C@@H]2C1)[C@@H]4[C@H]3O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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